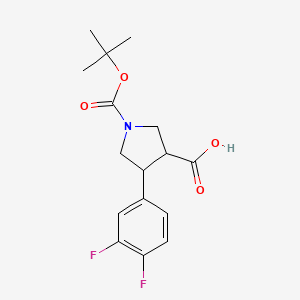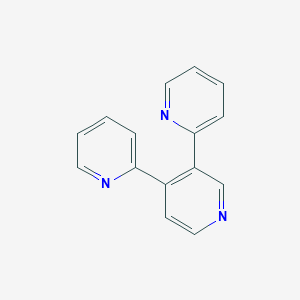
3,4-DI(Pyridin-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DI(pyridin-2-YL)pyridine est un composé hétérocyclique qui comporte un cycle pyridine substitué en positions 3 et 4 par des groupes pyridin-2-yle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3,4-DI(pyridin-2-YL)pyridine implique généralement la réaction de dérivés de pyridine dans des conditions spécifiques. Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui implique le couplage croisé d'acides boroniques avec des halopyridines en présence d'un catalyseur au palladium . Cette réaction est favorisée en raison de ses conditions douces et de ses rendements élevés.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des réactions de couplage de Suzuki–Miyaura à grande échelle, utilisant des réacteurs automatisés et des systèmes à flux continu pour assurer une qualité constante et un débit élevé. L'utilisation de réactifs et de solvants écologiques est également mise en avant pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
3,4-DI(pyridin-2-YL)pyridine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles pyridine, souvent facilitées par la présence de groupes électroattracteurs.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Catalyseurs : Catalyseurs au palladium pour les réactions de couplage.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyridine, tandis que la réduction peut produire des dérivés de pyridine partiellement ou totalement réduits.
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et en catalyse.
Biologie : Investigated pour son potentiel comme agent antimicrobien.
Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme brique de base pour les molécules organiques complexes.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber les enzymes ou interagir avec l'ADN, conduisant à ses effets antimicrobiens ou anticancéreux . Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
3,4-DI(Pyridin-2-YL)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-DI(Pyridin-2-YL)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anti-cancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
Unicité
3,4-DI(pyridin-2-YL)pyridine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés électroniques et stériques distinctes. Cette unicité en fait un composé précieux pour diverses applications, en particulier dans la conception de nouveaux ligands et catalyseurs.
Propriétés
Formule moléculaire |
C15H11N3 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
3,4-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-8-17-14(5-1)12-7-10-16-11-13(12)15-6-2-4-9-18-15/h1-11H |
Clé InChI |
GTXAAUZOAURKPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C=NC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


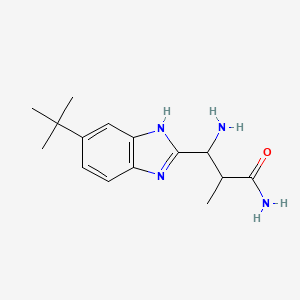
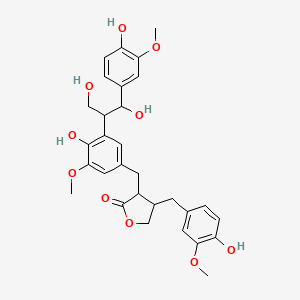
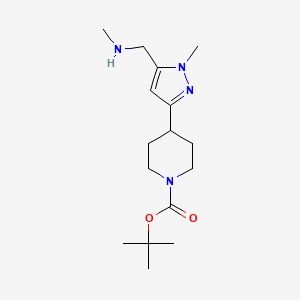

![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
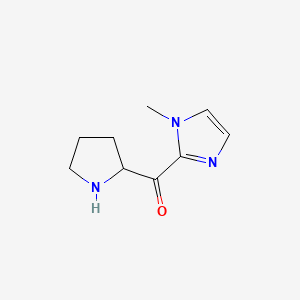
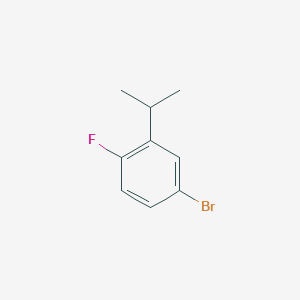

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
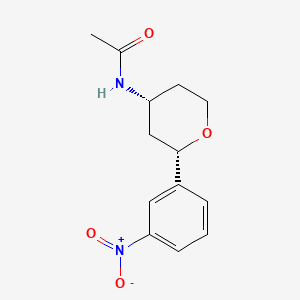
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

